Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that stands out due to its multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring and the subsequent introduction of the benzoate and butoxybenzamido groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Formation of the 1,3,4-thiadiazole ring: This step involves the cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the benzoate group: The 1,3,4-thiadiazole intermediate is reacted with methyl 4-bromobenzoate in the presence of a base like potassium carbonate.
Coupling with the butoxybenzamido group: The final step involves the nucleophilic substitution of the thiadiazole derivative with 4-butoxybenzoyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent reaction conditions and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, or other reducible moieties within the compound.
Substitution: The compound's aromatic rings are susceptible to electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents in the presence of catalysts such as iron(III) chloride.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Corresponding amines or reduced nitro compounds.
Substitution products: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is used as a precursor in organic synthesis, enabling the construction of more complex molecules due to its reactive functional groups.
Biology
In biological research, this compound is used to study enzyme interactions, particularly those involving amido and ester functionalities. Its structural complexity makes it an excellent model for understanding enzyme-substrate binding mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmaceutical properties, including antimicrobial and anticancer activities. The presence of the thiadiazole ring, in particular, is of interest due to its known biological activity.
Industry
The compound finds applications in the development of specialty chemicals and advanced materials. Its reactivity makes it suitable for creating polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The biological and chemical effects of Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate are primarily mediated through its interaction with specific molecular targets. These include enzymes and receptors that recognize its amido and ester groups. The compound's mode of action often involves the formation of stable complexes with these targets, thereby modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Unique Properties
Methyl 4-(2-((5-(4-butoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its combination of a thiadiazole ring and a benzoate ester, which imparts unique reactivity and biological activity not seen in simpler compounds.
Similar Compounds
Methyl 4-aminobenzoate: Lacks the thiadiazole ring, resulting in different chemical reactivity and biological properties.
4-butoxybenzamide derivatives: These compounds share the butoxybenzamido group but lack the ester functionality and the thiadiazole ring, leading to distinct applications.
1,3,4-Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole share the thiadiazole ring but differ in the remaining structure, affecting their overall activity and uses.
This compound's unique structure and properties make it a valuable subject of study across multiple scientific disciplines.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[(4-butoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-3-4-13-32-18-11-7-15(8-12-18)20(29)25-22-26-27-23(34-22)33-14-19(28)24-17-9-5-16(6-10-17)21(30)31-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDTEHQNOHZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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